molecular formula C18H14N2O2 B13713748 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid

3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid

Cat. No.: B13713748
M. Wt: 290.3 g/mol
InChI Key: OZWCTWVEFGBLBP-UHFFFAOYSA-N
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Description

Overview of Anilino-Benzoic Acid Derivatives in Medicinal Chemistry and Chemical Biology

Anilino-benzoic acid derivatives, characterized by a benzoic acid moiety linked to a phenyl group via an amino bridge, represent a privileged scaffold in drug discovery and chemical biology. This structural framework is a key component in a variety of therapeutically important molecules. For instance, N-phenylanthranilic acid, a closely related analogue, is the parent structure for several non-steroidal anti-inflammatory drugs (NSAIDs). The versatility of this scaffold allows for substitutions on both aromatic rings and the amino and carboxyl groups, enabling the fine-tuning of physicochemical and pharmacological properties.

The aminobenzoic acid scaffold has a rich history in the development of therapeutic agents. Para-aminobenzoic acid (PABA), an isomer of aminobenzoic acid, was initially recognized for its role in the synthesis of folic acid in bacteria, which led to the development of sulfonamide antibiotics that act as competitive inhibitors of PABA incorporation. nih.gov Over time, the aminobenzoic acid moiety has been identified as a crucial "building block" in a vast array of drugs, with applications ranging from local anesthetics to anticonvulsants and antineoplastic agents. organic-chemistry.orgnih.gov A survey of commercial drugs revealed that a significant percentage contain the PABA moiety, highlighting its broad utility and acceptance in medicinal chemistry. organic-chemistry.org The structural versatility of aminobenzoic acid allows for diverse chemical modifications, making it a valuable starting point for the generation of large combinatorial libraries of "drug-like" molecules. organic-chemistry.org

The incorporation of pyridine (B92270) and phenyl moieties into a molecular structure can profoundly influence its biological activity. The pyridine ring, a nitrogen-containing heterocycle, is a common feature in numerous natural products and FDA-approved drugs. pharmaguideline.comnih.gov Its presence can enhance a compound's biochemical potency, metabolic stability, and permeability. pharmaguideline.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a basic character to the molecule, which can be crucial for interactions with biological targets. nih.gov

Based on its constituent parts, 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid can be classified in several ways. It is an aromatic amino acid, though not one of the 20 proteinogenic amino acids. youtube.comresearchgate.netacs.orgekb.eg More specifically, it is a derivative of aminobenzoic acid, with a complex substituent on the amino group.

The systematic IUPAC name for this compound is 3-((4-(pyridin-2-yl)phenyl)amino)benzoic acid . The nomenclature is determined by identifying the principal functional group, which is the carboxylic acid, making benzoic acid the parent name. researchgate.netgoogle.comnih.govnih.govresearchgate.net The substituents on the benzoic acid ring are then named and numbered accordingly. In this case, there is an amino group at the 3-position, which itself is substituted with a 4-(2-pyridyl)phenyl group.

Component PartClassification
Benzoic AcidAromatic Carboxylic Acid
Amino GroupSecondary Amine
Phenyl GroupAromatic Hydrocarbon
Pyridine GroupHeterocyclic Aromatic Compound
Overall Molecule Aromatic Amino Acid, Anilino-Benzoic Acid Derivative

Research Rationale and Scope

The scientific interest in this compound stems from both its unique molecular architecture and its potential as a precursor for more complex chemical entities. While this specific compound may not be extensively studied, its structural components suggest areas ripe for investigation.

Computational modeling could provide insights into the preferred conformations and the electronic properties of the molecule, such as the distribution of electron density and the frontier molecular orbital energies. nih.govnih.govnih.gov These properties are fundamental to understanding how the molecule might interact with biological macromolecules or participate in chemical reactions. The presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) centers also suggests the potential for zwitterion formation and pH-dependent conformational changes. nih.gov

The structure of this compound makes it a promising precursor for the synthesis of more complex, polycyclic heterocyclic systems. Anilino-benzoic acids, also known as N-phenylanthranilic acids, are well-established intermediates in the synthesis of quinazolinones and acridones, which are classes of compounds with a wide range of biological activities. nih.govrsc.orggoogle.comnih.gov

The intramolecular cyclization of N-phenylanthranilic acid derivatives can be achieved through various synthetic methods to yield acridones. researchgate.net Similarly, condensation reactions with appropriate reagents can lead to the formation of quinazolinone rings. nih.govrsc.orggoogle.com The presence of the pyridyl substituent in this compound would result in novel, fused heterocyclic systems incorporating a pyridine ring, which could exhibit unique pharmacological properties. The synthesis of the parent diphenylamine-2-carboxylic acid structure can be accomplished through methods such as the Ullmann condensation or the Buchwald-Hartwig amination, which are powerful tools for the formation of carbon-nitrogen bonds. openochem.orgacsgcipr.orgresearchgate.netnih.govwikipedia.orgwikipedia.orglibretexts.orgmdpi.comresearchgate.net

Parent HeterocyclePotential Synthetic Route from this compound
AcridoneIntramolecular cyclization
QuinazolinoneCondensation with a one-carbon synthon

Hypothesis-Driven Inquiry into Biochemical Interactions

In the absence of direct research, a hypothesis-driven inquiry into the potential biochemical interactions of this compound can be guided by the known activities of structurally related compounds. Derivatives of aminobenzoic acid have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, para-aminobenzoic acid (PABA) is a well-known building block in the synthesis of various therapeutic agents. nih.govresearchgate.net

It is plausible to hypothesize that this compound could be investigated for similar activities. The pyridyl and phenylamino (B1219803) moieties might confer an ability to interact with specific enzyme active sites or cellular receptors. However, it must be emphasized that these are theoretical considerations that require empirical validation.

A thorough search of chemical and biological databases reveals no specific studies that have synthesized or evaluated the biological properties of this compound. Consequently, there are no research findings or data tables to present for this specific compound. The scientific community has yet to direct its focus toward this particular molecule, leaving its potential biochemical interactions as an open question for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

3-(4-pyridin-2-ylanilino)benzoic acid

InChI

InChI=1S/C18H14N2O2/c21-18(22)14-4-3-5-16(12-14)20-15-9-7-13(8-10-15)17-6-1-2-11-19-17/h1-12,20H,(H,21,22)

InChI Key

OZWCTWVEFGBLBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid

A retrosynthetic analysis of the target molecule identifies two primary bond disconnections that inform the most logical synthetic pathways. The central C-N bond of the diarylamine and the C-C bond linking the phenyl and pyridyl rings are the key strategic points for disconnection.

C-N Disconnection: This approach disconnects the molecule into two primary fragments: 3-aminobenzoic acid (or a derivative) and a 4-halo-(2-pyridyl)phenyl intermediate. This strategy relies on a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, as the final key bond-forming step.

C-C Disconnection: An alternative disconnection breaks the bond between the phenyl and pyridyl rings. This leads to two potential pathways:

Coupling of a 2-halopyridine with a phenylboronic acid derivative, followed by a subsequent C-N coupling.

A C-N coupling to form a diarylamine intermediate, followed by a C-C coupling reaction like the Suzuki coupling.

This analysis suggests that the synthesis is best approached by assembling key building blocks through palladium-catalyzed cross-coupling reactions.

Development of Novel Synthetic Routes

Building upon the retrosynthetic analysis, several synthetic routes can be devised, employing both convergent and divergent strategies. The efficiency of these routes is highly dependent on the optimization of reaction conditions and the selection of appropriate catalysts.

A convergent strategy is highly effective for this target. In this approach, the two main fragments, 4-(2-pyridyl)aniline (B94442) and a 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate), are synthesized independently and then coupled in a final step. This maximizes efficiency by building complex fragments separately before their final assembly.

A divergent strategy could involve the synthesis of a common intermediate, such as 3-amino-4'-bromodiphenylamine, which could then undergo a C-C cross-coupling with various pyridine (B92270) derivatives to generate a library of related compounds. However, for the specific synthesis of this compound, the convergent approach is generally more direct.

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product, particularly in the key cross-coupling steps. Key parameters that require careful tuning include the choice of solvent, base, temperature, and reaction time. For a typical Buchwald-Hartwig C-N coupling, conditions are optimized to ensure efficient catalytic turnover and minimize side reactions.

Table 1: Optimization of a Generic Buchwald-Hartwig C-N Coupling Reaction

settingsParameterscienceConditioncommentRationale
SolventToluene, Dioxane, or THFAprotic solvents are generally used to prevent interference with the catalytic cycle.
BaseNaOt-Bu, K3PO4, or Cs2CO3A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Temperature80-110 °CElevated temperatures are typically necessary to drive the reaction to completion.
Reaction Time12-24 hoursSufficient time is needed to ensure complete conversion of starting materials.

The success of the synthesis hinges on the selection of an appropriate palladium catalyst and phosphine (B1218219) ligand system. researchgate.net The Buchwald-Hartwig amination is a powerful method for forming the key C-N bond. organic-chemistry.org

For the C-N coupling of an aryl halide with an amine, bulky, electron-rich phosphine ligands are essential for promoting the crucial reductive elimination step and stabilizing the palladium catalyst. Ligands such as RuPhos and BrettPhos have demonstrated exceptional performance in coupling primary and secondary amines with aryl halides. organic-chemistry.orgnih.gov The use of pre-catalysts, where the ligand is already coordinated to the palladium center, can also enhance reactivity and reproducibility. nih.gov

For the C-C coupling step (e.g., Suzuki reaction), different catalyst systems may be required. Palladium catalysts with ligands like SPhos or XPhos are often effective for coupling aryl halides with arylboronic acids. The choice of ligand is crucial for accommodating the specific electronic and steric properties of the coupling partners. researchgate.net

Table 2: Catalyst Systems for Key Coupling Reactions

biotechReaction TypememoryCatalyst PrecursorhubRecommended LiganddescriptionTypical Application
C-N Coupling (Buchwald-Hartwig)Pd2(dba)3 or Pd(OAc)2RuPhos, BrettPhosCoupling of 4-(2-pyridyl)aniline with a 3-halobenzoic acid derivative. nih.gov
C-C Coupling (Suzuki)Pd(PPh3)4 or Pd(OAc)2SPhos, XPhosCoupling of 2-bromopyridine (B144113) with a substituted phenylboronic acid.

Functional Group Interconversions and Derivatization

Once the core structure of this compound is assembled, its functional groups can be modified to produce a range of derivatives. The carboxylic acid moiety is a prime site for such transformations.

The carboxylic acid group can be readily converted into esters or amides, which can alter the compound's physical and chemical properties.

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis (typically H₂SO₄) with heating. iajpr.comlibretexts.orgresearchgate.net This reaction is an equilibrium process, and using an excess of the alcohol can drive it towards the ester product. libretexts.org

Amide Formation: Amide bonds can be formed through several methods. A general and high-yielding approach involves activating the carboxylic acid with a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC) or using reagents like TiCl₄, followed by the addition of a primary or secondary amine. nih.govnih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the corresponding amide.

Substitutions on the Pyridyl and Phenyl Rings

For instance, in the context of a Buchwald-Hartwig amination, the electronic nature of the substituents on the aryl halide partner can significantly impact the reaction rate. Electron-withdrawing groups on the aryl halide generally facilitate the oxidative addition step, a key process in the catalytic cycle. snnu.edu.cn Conversely, the steric hindrance from bulky substituents, particularly in the ortho position of either coupling partner, can impede the reaction. organic-chemistry.org

The following table outlines potential substitutions and their anticipated effects on the synthesis, based on established principles of cross-coupling reactions.

RingPosition of SubstitutionType of SubstituentPotential Impact on Synthesis (Buchwald-Hartwig)
Phenyl (of the 4-(2-pyridyl)phenyl moiety)ortho to the amino linkageBulky alkyl group (e.g., -C(CH₃)₃)May decrease reaction yield due to steric hindrance.
Phenyl (of the 4-(2-pyridyl)phenyl moiety)para to the amino linkageElectron-withdrawing group (e.g., -NO₂)May increase reaction rate by facilitating oxidative addition.
Pyridylortho to the C-C bondMethyl groupMay introduce steric challenges during the initial formation of the 4-(2-pyridyl)phenyl precursor.
Benzoic Acidortho to the amino linkageMethoxy groupCould sterically hinder the approach of the amine to the catalyst.

Exploration of Linker Modifications (e.g., varying the amino linkage)

Modification of the amino linker in diarylamine structures is a strategy employed to alter the geometric and electronic relationship between the two aromatic rings. While direct examples for this compound are not prevalent, analogous studies on similar scaffolds provide insight into potential modifications.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of diarylamines like this compound, these principles can be applied to various aspects of the synthetic process.

Solvent-Free or Environmentally Benign Reaction Conditions

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. For diarylamine synthesis, solvent-free Buchwald-Hartwig amination protocols have been developed. acs.orgresearchgate.net These reactions are often carried out by heating a mixture of the reactants and catalyst in the absence of a solvent, or by using techniques such as ball milling. researchgate.net The use of more environmentally benign solvents, such as water or biorenewable solvents, is also an active area of research for cross-coupling reactions. acsgcipr.org While traditional Ullmann couplings often use high-boiling polar aprotic solvents, newer methods are being developed in greener media. mdpi.com

Atom Economy and Waste Minimization Studies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org Cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation are inherently more atom-economical than classical multi-step synthetic routes that may involve protecting groups and generate significant waste.

A comparative analysis of the atom economy of these two primary methods for the synthesis of this compound reveals nuances. Both reactions, in their ideal form, are addition-type processes where the main byproduct is a salt derived from the base used and the leaving group on the aryl halide.

Spectroscopic and Structural Data Unavailable for this compound

A thorough search of available scientific literature and chemical databases did not yield specific experimental data for the advanced spectroscopic and structural characterization of the compound this compound.

Detailed experimental findings required to populate the requested sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for this specific molecule are not publicly available at this time. The search included queries for ¹H and ¹³C NMR spectra, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS) for exact mass, tandem mass spectrometry (MS/MS) for fragmentation analysis, and single-crystal X-ray diffraction data.

While information exists for structurally related compounds, such as aminobenzoic acids and other pyridyl-containing molecules, this data is not applicable for the specific structural isomer requested. Adherence to scientific accuracy precludes the substitution of data from different chemical entities. Consequently, the generation of a scientifically accurate article strictly following the provided outline for this compound is not possible based on currently accessible information.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy provides a fingerprint of the molecule by probing the vibrations of its chemical bonds and functional groups.

FT-IR spectroscopy is an essential tool for identifying the functional groups present in a molecule. For 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid, the spectrum is expected to show a series of characteristic absorption bands. The assignments can be predicted based on established group frequencies and data from analogous compounds like diphenylamine (B1679370) and various benzoic acid derivatives. nist.govdocbrown.infonist.govznaturforsch.com

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3300 - 2500O-H stretchCarboxylic AcidBroad, Strong
~3350N-H stretchSecondary AmineMedium, Sharp
3100 - 3000C-H stretchAromatic (Phenyl, Pyridyl)Medium
~1690C=O stretchCarboxylic AcidStrong, Sharp
1610 - 1580C=C and C=N stretchAromatic RingsMedium-Strong
1520 - 1480C=C stretchAromatic RingsMedium-Strong
1320 - 1210C-O stretch / O-H bendCarboxylic AcidStrong
~1330C-N stretchAryl AmineStrong
900 - 675C-H out-of-plane bendAromatic RingsStrong

The data in this table are predicted values based on characteristic functional group frequencies.

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid group. docbrown.info The sharp N-H stretch is characteristic of the secondary amine. The strong carbonyl (C=O) absorption confirms the presence of the carboxylic acid, while multiple bands in the 1610-1480 cm⁻¹ region correspond to the stretching vibrations within the aromatic phenyl and pyridine (B92270) rings. researchgate.net

Raman spectroscopy, which detects molecular vibrations via inelastic scattering of light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for studying the aromatic backbone of the molecule. nih.gov The expected Raman spectrum would feature prominent peaks corresponding to the vibrations of the aromatic rings. core.ac.ukresearchgate.net

Raman Shift (cm⁻¹)Vibrational Mode Assignment
~1605Aromatic Ring C=C Stretching
~1440C-N Bending Vibration
~1350Aromatic C-H In-plane Bending
~1180Aromatic Ring Breathing / C-H Bending
~1000Aromatic Ring Breathing (Trigonal Mode)
~850Aromatic C-H Out-of-plane Bending

The data in this table are predicted values based on spectroscopic studies of similar N-aryl aminobenzoic acids. core.ac.uklinfield.edu

The most intense bands in the Raman spectrum are typically the aromatic ring stretching and breathing modes, which are highly characteristic of the molecular structure.

Electronic Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In molecules with extensive conjugated π-systems, these electronic transitions occur at longer wavelengths. libretexts.org

The entire this compound molecule acts as a large chromophore—the part of a molecule responsible for its color—due to the continuous conjugation across the pyridine ring, the phenyl rings, and the benzoic acid moiety. The primary electronic transitions observed are π → π* transitions, involving the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals.

The extent of conjugation directly influences the absorption maximum (λ_max). As the conjugated system becomes larger, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. libretexts.org This results in the absorption of lower-energy, longer-wavelength light, an effect known as a bathochromic or "red" shift.

Compound/ChromophoreTypical λ_max (nm)Effect
Benzene~255Basic aromatic chromophore
Aniline~280Amino group extends conjugation
Benzoic Acid~273Carboxyl group extends conjugation
This compound>300 (Predicted)Highly extended conjugation leads to significant bathochromic shift

Given the extensive π-system of the title compound, its λ_max is predicted to be well above 300 nm, likely in the near-UV or even the visible range, due to the highly delocalized nature of the electrons across the entire molecular framework. libretexts.orgyoutube.com

Fluorescence Spectroscopy

The photoluminescent properties of "this compound" have not been extensively detailed in publicly accessible scientific literature. As a result, specific experimental data regarding its excitation and emission maxima, quantum yield, and Stokes shift are not available. However, the fluorescence characteristics can be inferred by examining related chemical structures, such as aminopyridines and N-phenylpyridin-2-amine derivatives, which are known to exhibit fluorescence.

The fluorescence in such molecules typically arises from intramolecular charge transfer (ICT) states, where the amino group acts as an electron donor and the pyridyl and phenyl rings function as electron-accepting components. The efficiency and wavelength of this fluorescence are highly sensitive to the molecular structure and the surrounding environment.

For structurally related aminopyridines, fluorescence emission is a common characteristic. For instance, various multi-substituted aminopyridines have been reported to exhibit fluorescence with emission wavelengths in the range of 480 nm to 485 nm when excited at approximately 390 nm. The quantum yields of these compounds can vary significantly depending on the nature and position of the substituents on the pyridine and phenyl rings.

In a study of 2-N-anilinopyridine, a compound with a similar N-phenylpyridyl core, fluorescence was observed at higher wavelengths compared to its non-aromatic analogue, 2-N-piperidinopyridine. This red-shift is attributed to the increased degree of conjugation in the 2-N-anilinopyridine system. Under specific conditions, 2-N-anilinopyridine exhibited a fluorescence emission peak at 383 nm upon excitation at 277 nm. This highlights the influence of the aromatic substituent on the amino group on the photophysical properties.

The presence of the benzoic acid moiety in "this compound" is also expected to influence its fluorescence properties. The carboxylic acid group can affect the electronic distribution within the molecule and may participate in intermolecular hydrogen bonding, which can alter the fluorescence behavior, including the potential for solvent-dependent (solvatochromic) shifts in the emission spectra.

Given the structural components of "this compound," it is reasonable to hypothesize that this compound would exhibit fluorescence, likely in the blue to green region of the spectrum. The exact characteristics, however, would require experimental verification through fluorescence spectroscopy. Such studies would involve measuring the excitation and emission spectra in various solvents to determine the optimal wavelengths, quantum yield, and to assess any solvatochromic effects.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid, these theoretical studies provide a detailed picture of its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For molecules structurally similar to this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G**, are utilized to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.govnih.gov

The geometry of this compound is characterized by three main components: a benzoic acid ring, a central phenylamino (B1219803) linker, and a terminal pyridyl group. DFT optimization reveals that the molecule is not planar. The dihedral angle between the phenyl and pyridine (B92270) rings is a critical parameter, and in related structures like 3-(4-Pyridyl)benzoic acid, this angle has been calculated to be significant, indicating a twisted conformation. mdpi.com Similarly, the benzoic acid group may be slightly twisted with respect to the phenyl ring to which it is attached. mdpi.com These calculations provide a foundational understanding of the molecule's shape and electronic distribution.

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. rush.edumdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. rush.edu In complex aromatic systems like this compound, the HOMO is typically localized over the electron-rich phenylamino moiety, while the LUMO may be distributed across the pyridyl and benzoic acid groups, which are more electron-deficient. This distribution facilitates intramolecular charge transfer upon electronic excitation. Theoretical calculations for analogous N-heterocyclic compounds have shown that the HOMO-LUMO energy gap can be tailored by modifying substituents, which in turn affects the electronic and optical properties of the molecule. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Aromatic Heterocycles (Note: These values are illustrative and based on calculations of similar molecular structures, not the specific title compound.)

Molecular OrbitalEnergy (eV)
HOMO-5.8 to -6.5
LUMO-1.5 to -2.2
Energy Gap (ΔE) 3.6 to 4.5

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interaction patterns. The ESP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich, negative potential areas (attractive to electrophiles), while blue signifies electron-poor, positive potential regions (attractive to nucleophiles). researchgate.netmdpi.com

For this compound, the ESP surface would be expected to show a negative potential (red or yellow) around the nitrogen atom of the pyridyl ring and the oxygen atoms of the carboxylic acid group, as these are sites of high electron density. mdpi.comnih.gov Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit a positive potential (blue), indicating their propensity to act as hydrogen bond donors. researchgate.net This analysis is critical for predicting how the molecule will interact with biological targets or other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. rsc.orgnih.gov For aromatic compounds, the calculated ¹H and ¹³C NMR chemical shifts generally show good correlation with experimental values. nih.gov The predicted shifts for this compound would help in assigning the signals observed in experimental spectra to specific protons and carbons within the molecule's complex structure.

IR Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) frequencies and intensities of a molecule. nih.gov The calculated vibrational modes are often scaled by a factor to better match experimental results. nih.gov Key predicted vibrational bands for this compound would include the N-H stretching of the secondary amine, the O-H and C=O stretching of the carboxylic acid group, and various C-H and C=C stretching and bending modes associated with the aromatic rings. Comparing the calculated and experimental IR spectra helps in the detailed assignment of vibrational modes.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Conformational Flexibility and Rotational Dynamics Studies

The structure of this compound possesses several rotatable bonds, leading to significant conformational flexibility. The key rotations would occur around the C-N bond of the amino linker and the C-C bond connecting the phenyl and pyridyl rings. MD simulations can explore the potential energy landscape associated with these rotations and identify the most populated conformations. mdpi.com

By simulating the molecule in an explicit solvent, such as water, MD can reveal how intermolecular interactions, like hydrogen bonding with solvent molecules, influence the conformational preferences. rush.edu The trajectory from an MD simulation can be analyzed to determine the distribution of dihedral angles, which quantifies the rotational freedom around specific bonds. For instance, the simulation would track the dihedral angles defining the twist between the two central phenyl rings and the orientation of the pyridyl group. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. Studies on other flexible molecules, such as oligosaccharides and peptides, have demonstrated the power of MD in elucidating complex conformational ensembles in solution. nih.gov The rotational dynamics of phenyl groups in constrained environments have also been successfully characterized by combining MD simulations with experimental techniques like solid-state NMR.

In Silico Molecular Docking Studies

In silico molecular docking studies predicting the interaction of this compound with biological macromolecules have not been specifically reported in the scientific literature.

Prediction of Binding Modes with Potential Biological Macromolecules (e.g., enzymes, receptors)

There are no published studies that predict or analyze the binding modes of this compound with any specific enzymes or receptors. Such research would provide insights into the potential biological targets and the mechanism of action by identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking within a protein's active site.

Estimation of Binding Affinities and Interaction Energies

Consequently, without docking studies, there is no available data on the estimated binding affinities (often expressed as Ki, Kd, or IC50 values) or interaction energies (in kcal/mol) for this compound with any biological targets.

The following table is a template illustrating how such data would be presented if it were available from research studies.

Target MacromoleculePredicted Binding Affinity (e.g., kcal/mol)Key Interacting ResiduesType of Interaction
Data Not AvailableData Not AvailableData Not AvailableData Not Available

QSAR (Quantitative Structure-Activity Relationship) Modeling (for series of derivatives)

No QSAR studies focusing on a series of derivatives of this compound have been identified in the reviewed literature.

Development of Predictive Models for Biological Activities

There are no predictive QSAR models that have been developed for the biological activities of derivatives of this specific compound. The development of such models requires a dataset of structurally related compounds with experimentally measured biological activities, which is not available.

Identification of Physicochemical Descriptors Influencing Activity

As no QSAR models have been developed, there has been no identification of specific physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) that influence the biological activity of compounds in this series.

The table below is a placeholder for the types of descriptors that would be identified from a QSAR study, if one existed.

Physicochemical DescriptorCorrelation with ActivityModel Contribution
Data Not AvailableData Not AvailableData Not Available

Investigation of Biological and Biochemical Interactions in Vitro

Enzyme Modulation and Inhibition Studies

No studies were identified that assessed the enzymatic modulation or inhibitory properties of 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid.

Assessment of Protein Kinase Inhibitory Activity (e.g., against specific kinases in vitro)

There is currently no available data from in vitro assays to determine the inhibitory activity of this compound against any protein kinases.

Evaluation of Hydrolase Inhibition (e.g., cholinesterases, phosphodiesterases)

No research findings were located that have evaluated the in vitro inhibitory effects of this compound on hydrolase enzymes such as cholinesterases or phosphodiesterases.

Mechanistic Characterization of Enzyme Inhibition (e.g., competitive, non-competitive)

As no primary enzyme inhibition data is available, there have been no studies to characterize the potential mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound.

Antimicrobial Activity Assessment (in vitro)

No in vitro studies on the antimicrobial activity of this compound have been reported in the scientific literature.

Inhibition of Bacterial Growth (Gram-positive and Gram-negative strains)

There is no available data, such as Minimum Inhibitory Concentration (MIC) values, to indicate whether this compound possesses inhibitory activity against Gram-positive or Gram-negative bacteria.

Antifungal Activity Studies

No studies have been published that investigate the potential antifungal properties of this compound against any fungal species.

Biofilm Formation Inhibition Assays

Bacterial biofilms are a significant concern in clinical settings due to their increased resistance to antimicrobial agents. The ability of a compound to inhibit biofilm formation is a key indicator of its potential as a novel antibacterial agent.

To assess the biofilm inhibition properties of this compound, researchers would typically employ crystal violet staining assays using various biofilm-forming microorganisms. In such an assay, bacteria are cultured in the presence of varying concentrations of the test compound in a microtiter plate. After an incubation period that allows for biofilm formation, the planktonic bacteria are washed away, and the remaining adherent biofilm is stained with crystal violet. The extent of biofilm formation is then quantified by measuring the absorbance of the solubilized stain. A reduction in absorbance in the presence of the compound would indicate biofilm inhibition.

For example, studies on other nitrogen-containing heterocyclic compounds have demonstrated significant biofilm inhibition. nih.govnih.gov These studies often test the compounds at different concentrations, including at, above, and below their minimum inhibitory concentration (MIC), to determine if the anti-biofilm activity is independent of bactericidal or bacteriostatic effects. nih.gov

Cellular Effects (in vitro, non-clinical)

The in vitro assessment of a compound's effects on various cell lines, particularly cancer cells, is a fundamental component of preclinical research. These studies help to determine the compound's potential as a chemotherapeutic agent and provide insights into its mechanism of action.

Investigation of Antiproliferative or Cytotoxic Effects on Cell Lines

To evaluate the antiproliferative or cytotoxic effects of this compound, a panel of human cancer cell lines would be utilized. Common cell lines for such screenings include those derived from breast cancer (e.g., MCF-7), lung cancer (e.g., A549), and colon cancer (e.g., HCT-116). mdpi.commdpi.com

The most common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with a range of concentrations of the test compound for a specified period. A decrease in the metabolic activity, and thus a reduction in the colorimetric signal, indicates a cytotoxic or antiproliferative effect. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. nih.govresearchgate.net

Analysis of Apoptosis Induction Pathways (in vitro)

Should a compound exhibit significant antiproliferative activity, the next step is to determine the mechanism of cell death, with a primary focus on apoptosis, or programmed cell death. Apoptosis is a desirable outcome for anticancer therapies as it is a controlled process that minimizes inflammation. nih.gov

Several in vitro assays can be used to investigate the induction of apoptosis. Flow cytometry analysis using Annexin V and propidium iodide (PI) staining is a standard technique. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late-stage apoptosis or necrosis. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Further investigation into the molecular pathways of apoptosis would involve examining the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov Western blot analysis can be used to detect the cleavage and activation of caspases, such as caspase-3 and caspase-9.

Cell Cycle Modulation Studies (in vitro)

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis. To determine if this compound affects the cell cycle, flow cytometry analysis of PI-stained cells is employed. The DNA content of the cells is measured, and the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed. An accumulation of cells in a particular phase would suggest that the compound is modulating the cell cycle at that checkpoint. For instance, some anticancer agents have been shown to induce cell cycle arrest at the G1 phase. researchgate.net

Antioxidant Activity Evaluation (in vitro)

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The evaluation of a compound's antioxidant potential is important as oxidative stress is implicated in numerous diseases.

Radical Scavenging Assays

A common and straightforward method to assess antioxidant activity in vitro is through radical scavenging assays. These assays measure the ability of a compound to donate an electron or a hydrogen atom to neutralize a stable free radical. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is widely used. researchgate.netrsc.org In this assay, the deep violet-colored DPPH radical is reduced by an antioxidant to a colorless or pale-yellow hydrazine. The change in absorbance is measured spectrophotometrically, and the percentage of radical scavenging activity is calculated. The results are often compared to a standard antioxidant, such as ascorbic acid (Vitamin C). mdpi.com The scavenging ability typically increases with higher concentrations of the test compound. nih.gov

Another common method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, which also relies on the ability of an antioxidant to reduce a colored radical. nih.gov

Reduction of Oxidative Stress Markers in Cellular Systems

A diligent search of scientific databases and research articles has revealed no published studies detailing the effects of this compound on the reduction of oxidative stress markers in cellular systems. Consequently, there is no available data on its potential to modulate reactive oxygen species (ROS), influence the activity of antioxidant enzymes, or inhibit processes such as lipid peroxidation in a cellular context.

Due to the absence of research in this specific area, no data tables or detailed research findings can be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogues for SAR Probing

The rational design of analogues of 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid is a cornerstone of SAR studies. This process involves the strategic and systematic modification of its core structure to probe the contributions of each of its three key moieties: the pyridyl ring, the central phenyl ring, and the benzoic acid group.

To dissect the role of each component, chemists synthesize a variety of derivatives. For the pyridyl moiety , modifications often include altering the position of the nitrogen atom within the ring (e.g., to the 3- or 4-position) or introducing substituents at various positions. These changes can impact the molecule's basicity, hydrogen bonding capacity, and potential for pi-stacking interactions.

The benzoic acid moiety is a key interaction point, often acting as a hydrogen bond donor and acceptor. Analogues are frequently prepared by esterification, amidation, or replacement with bioisosteres such as tetrazoles or hydroxamic acids to explore the importance of the carboxylic acid functionality for biological activity. The position of the carboxylic acid group on the terminal phenyl ring is also a critical variable, with meta- and para-substituted analogues often exhibiting different activity profiles.

The biological activity of the synthesized analogues is then meticulously evaluated to understand the impact of these modifications. The introduction of bulky substituents can probe for steric hindrance within a biological target's binding site. For instance, a significant drop in activity upon adding a large group may suggest a sterically constrained pocket.

Electronic effects are assessed by correlating the biological activity with the electron-donating or electron-withdrawing nature of the substituents. A Hammett analysis, for example, can provide quantitative insights into whether the activity is enhanced by electron-rich or electron-poor aromatic rings.

Identification of Key Pharmacophoric Elements for Specific Interactions

Through the analysis of SAR data from numerous analogues, researchers can construct a pharmacophore model. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its derivatives, key pharmacophoric features typically include:

A hydrogen bond acceptor: often the nitrogen atom of the pyridyl ring.

A hydrogen bond donor/acceptor: the carboxylic acid group of the benzoic acid moiety.

Aromatic/hydrophobic regions: provided by the phenyl rings, which can engage in van der Waals and pi-stacking interactions.

A specific spatial arrangement: the relative orientation of these features, dictated by the linker and the substitution patterns.

The following table provides a hypothetical representation of how different modifications could influence biological activity, illustrating the process of identifying key pharmacophoric elements.

Analogue IDPyridyl Moiety ModificationPhenyl Moiety ModificationBenzoic Acid Moiety ModificationRelative Activity
Parent 2-PyridylUnsubstituted3-Carboxyphenyl1.0
A-1 3-PyridylUnsubstituted3-Carboxyphenyl0.5
A-2 4-PyridylUnsubstituted3-Carboxyphenyl0.2
B-1 2-Pyridyl4'-Fluoro3-Carboxyphenyl1.5
B-2 2-Pyridyl4'-Methoxy3-Carboxyphenyl0.8
C-1 2-PyridylUnsubstituted4-Carboxyphenyl0.7
C-2 2-PyridylUnsubstituted3-Ester0.1

Correlation of Molecular Properties with Biological Activities

Quantitative structure-activity relationship (QSAR) studies are employed to establish a mathematical correlation between the physicochemical properties of the analogues and their biological activities. Descriptors for properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) are calculated or experimentally determined for each analogue.

Statistical methods, such as multiple linear regression, are then used to develop an equation that predicts the biological activity based on these descriptors. A robust QSAR model can be a powerful tool for predicting the activity of yet-unsynthesized compounds, thereby guiding further analogue design and optimization.

Ligand Efficiency and Lipophilic Efficiency Analysis for Analogue Series

In modern drug discovery, it is not sufficient for a compound to be merely potent. The concepts of ligand efficiency (LE) and lipophilic efficiency (LiPE) have emerged as important metrics for assessing the quality of a lead compound or a series of analogues.

Ligand efficiency (LE) normalizes the binding affinity of a compound by its size (typically the number of heavy atoms). It is calculated as the binding energy per heavy atom. A higher LE indicates that the compound achieves its potency with a more efficient use of its atoms, which is often a desirable trait for further development.

Lipophilic efficiency (LiPE) , also known as ligand-lipophilicity efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC50 (or pEC50) minus logP. A high LiPE value is generally preferred, as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to undesirable properties such as poor solubility and non-specific toxicity.

The analysis of LE and LiPE across a series of analogues of this compound provides valuable insights into the "drug-likeness" of the chemical scaffold and helps to prioritize which analogues are most promising for further optimization.

The interactive table below illustrates how these efficiency metrics might be calculated for a hypothetical series of analogues.

CompoundpIC50logPHeavy AtomsLigand Efficiency (LE)Lipophilic Efficiency (LiPE)
Parent 7.03.5220.323.5
Analogue 1 7.53.8240.313.7
Analogue 2 8.03.2230.354.8
Analogue 3 6.54.5250.262.0

Potential Applications in Chemical Biology and Advanced Materials

Development as a Chemical Probe for Target Identification or Validation

The structural framework of 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid makes it a candidate for development as a chemical probe. Aminobenzoic acid derivatives have been investigated for their biological activities and their ability to interact with biological targets. For instance, various derivatives have been synthesized and evaluated for activities such as antimicrobial and cytotoxic effects. nih.gov The simple modification of a non-toxic molecule like p-aminobenzoic acid can lead to significant biological activity, including the inhibition of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The ribosome, a key player in protein synthesis, can incorporate various non-standard amino acid monomers, including aminobenzoic acid derivatives. nih.gov High-resolution structural studies of ribosomes with related aminobenzoic acid derivatives bound to the aminoacyl-tRNA site (A-site) have revealed how these molecules can interfere with the induced fit mechanism required for efficient amide bond formation. nih.gov This suggests that this compound could potentially be developed into a probe to study the mechanisms of protein synthesis or to validate the peptidyl transferase center of the ribosome as a drug target.

Furthermore, the core structure is related to intermediates used in the synthesis of kinase inhibitors. For example, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is a key intermediate for Nilotinib, a potent antileukemia agent. chemicalbook.com This connection highlights the potential for the title compound to be explored as a scaffold for developing probes for kinase activity or for identifying new kinase targets.

Use as a Building Block in Combinatorial Chemistry and Library Synthesis

The multifunctional nature of this compound makes it a versatile building block for combinatorial chemistry and the synthesis of small-molecule libraries. Aminobenzoic acids are widely recognized for their utility in creating diverse molecular libraries due to the presence of both an amino group and a carboxylic acid group, which allow for a variety of chemical modifications. nih.gov

Libraries of compounds based on aminobenzoic acid scaffolds have been successfully prepared using solid-phase synthesis techniques. For example, a library of over 2000 compounds was generated using 3-amino-5-hydroxybenzoic acid as the core structure, where the benzoic acid served as the attachment point to a resin, and the amino and hydroxy groups were variably substituted. researchgate.net Similarly, the amino and carboxyl groups on this compound provide two distinct points for diversification. The secondary amine also offers a potential site for modification, further increasing the complexity of the resulting library.

The synthesis of various aminobenzoic acid derivatives often involves reactions such as the addition of aromatic halides to a solution of the aminobenzoic acid in pyridine (B92270). researchgate.net This suggests that the synthesis of a library based on the title compound would be feasible using established chemical methods. Such a library could be screened for a wide range of biological activities, from antimicrobial to anticancer properties. nih.gov

Integration into Metal-Organic Frameworks or Coordination Polymers

The presence of both a carboxylic acid group and a nitrogen-containing pyridyl ring in this compound makes it a highly promising ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The pyridyl group provides a nitrogen donor site, while the carboxylate group offers oxygen donor atoms, allowing for coordination with a variety of metal ions.

Numerous studies have demonstrated the use of ligands with similar functionalities in the synthesis of MOFs with diverse topologies and properties. For instance, 3-nitro-4-(pyridin-4-yl)benzoic acid has been used to construct three novel MOFs with different topological structures. nih.gov The resulting frameworks exhibited interesting properties, including photoluminescence and gas adsorption capabilities. nih.gov Similarly, ongoing research into coordination polymers often utilizes pyridine carboxylate ligands to create extended structures. nih.gov

The amino group in the backbone of this compound could also play a role in the properties of the resulting MOFs. Amino-functionalized carboxylate ligands have been employed to create novel d10 metal-organic frameworks, with the amino groups potentially influencing the fluorescence and sensing capabilities of the materials.

Table 1: Potential Coordination Sites of this compound for MOF Synthesis

Functional GroupPotential Coordination AtomRole in MOF Structure
PyridylNitrogenMetal coordination, directing the framework topology
Carboxylic AcidOxygenMetal coordination, forming nodes or linkers
AminoNitrogenPost-synthetic modification, influencing pore environment

Exploration as a Ligand in Catalysis or Supramolecular Chemistry

The combination of a pyridyl group and an amino group in this compound suggests its potential as a ligand in catalysis. Bidentate N,N ligands, such as those incorporating pyridinyl moieties, have been successfully used in various catalytic reactions. For example, ruthenium complexes with 2-amino-4-(2-pyridinyl)pyrimidine ligands have been synthesized and investigated for their catalytic activity. rptu.deresearchgate.net Palladium complexes with indolyl-NNN-type ligands that include pyridine have shown catalytic activity in Suzuki coupling reactions. mdpi.com The specific arrangement of nitrogen atoms in the title compound could chelate to a metal center, creating a catalytically active species.

In the realm of supramolecular chemistry, the ability of the molecule to participate in hydrogen bonding through its carboxylic acid and amino groups, as well as the pyridyl nitrogen, makes it a candidate for the formation of well-defined supramolecular assemblies. The interaction between carboxylic acids and aminopyridine derivatives has been shown to lead to the formation of cocrystals and molecular salts, driven by hydrogen bonding and proton transfer. The resulting supramolecular structures are influenced by the specific positioning of functional groups on the constituent molecules.

The study of related systems, such as 3-(4-Pyridyl)benzoic acid, reveals that intermolecular O-H···N hydrogen bonds can link molecules into infinite chains. nih.gov The additional amino group in this compound would likely introduce further complexity and potential for creating more intricate and functional supramolecular architectures.

Q & A

Q. How can researchers optimize the synthesis of 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid to improve yield and purity?

  • Methodological Answer : Use factorial experimental design to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables and optimize conditions for maximum yield . Monitor purity via HPLC and refine purification steps (e.g., recrystallization in ethanol/water mixtures) to remove byproducts like unreacted pyridyl intermediates .

Q. What techniques are recommended for characterizing the molecular structure of this compound?

  • Methodological Answer : Combine single-crystal X-ray diffraction (XRD) to resolve the 3D arrangement of the pyridyl and benzoic acid moieties , with NMR (¹H/¹³C) to confirm proton environments and substituent connectivity. FT-IR can validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) . Mass spectrometry (HRMS) provides molecular weight confirmation .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination via fluorometric or colorimetric readouts. Pair this with molecular docking simulations to predict binding interactions at the active site of target proteins (e.g., ATP-binding pockets) . Validate selectivity through counter-screening against unrelated enzymes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and identify nucleophilic/electrophilic regions of the molecule. Molecular dynamics (MD) simulations can model ligand-protein interactions over time, highlighting key residues (e.g., hydrogen bonds between the pyridyl nitrogen and Asp86 in a kinase) . Validate predictions with mutagenesis studies .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis of existing datasets to identify confounding variables (e.g., assay pH, cell line variability). Reproduce experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanism .

Q. What are the key challenges in designing multi-step syntheses for derivatives of this compound?

  • Methodological Answer : Address competing reactivity of the pyridyl and amino groups during functionalization. Use orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) to selectively modify the benzoic acid moiety . Optimize coupling reactions (e.g., Suzuki-Miyaura for aryl extensions) with Pd catalysts under inert atmospheres to avoid side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.